molecular formula C10H11N3O6 B14473816 N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide CAS No. 70320-89-7

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide

Katalognummer: B14473816
CAS-Nummer: 70320-89-7
Molekulargewicht: 269.21 g/mol
InChI-Schlüssel: XKEOEUSTNRXCDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethyl acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide typically involves the reaction of 2,6-dinitrophenol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro groups and their reactivity. The compound may exert its effects through interactions with enzymes or receptors, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide: Similar structure but with methyl groups instead of nitro groups.

    Ethyl N-(2,4-dinitrophenoxy)acetimidate: Similar dinitrophenoxy group but different functional groups.

Uniqueness

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is unique due to the presence of both nitro groups and an acetamide moiety, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

70320-89-7

Molekularformel

C10H11N3O6

Molekulargewicht

269.21 g/mol

IUPAC-Name

N-[2-(2,6-dinitrophenoxy)ethyl]acetamide

InChI

InChI=1S/C10H11N3O6/c1-7(14)11-5-6-19-10-8(12(15)16)3-2-4-9(10)13(17)18/h2-4H,5-6H2,1H3,(H,11,14)

InChI-Schlüssel

XKEOEUSTNRXCDY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCOC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.